3-(Azetidin-1-yl)-3-oxopropanenitrile
Description
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C6H8N2O/c7-3-2-6(9)8-4-1-5-8/h1-2,4-5H2 |
InChI Key |
YZXYVZKZPGTMTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in the Cyclic Amine Group
The substituent on the amide nitrogen significantly impacts physicochemical properties and applications. Below is a comparative analysis:
Key Insight : Smaller rings (e.g., azetidine) increase reactivity but reduce stability, while larger rings (e.g., piperidine) improve solubility and steric tolerance for complex heterocycles .
Aromatic vs. Aliphatic Substituents
Aromatic substituents introduce π-π interactions, whereas aliphatic groups modulate lipophilicity:
Key Insight : Aromatic substituents enhance electronic interactions in drug-receptor binding, while aliphatic groups improve membrane permeability .
Complex Heterocyclic Derivatives
Functionalized derivatives exhibit targeted biological activities:
Key Insight : Hybrid structures combining azetidine/oxopropanenitrile with spirocycles or fused heterocycles enable precise targeting of enzymes (e.g., JAK, β-lactamase) .
Preparation Methods
Nucleophilic Substitution of Azetidine with 3-Oxopropanenitrile Derivatives
One prevalent method involves the nucleophilic substitution of azetidine (a four-membered nitrogen heterocycle) on a suitably activated 3-oxopropanenitrile derivative, such as a halogenated or esterified intermediate. This approach enables the formation of the N-substituted azetidine by displacement of a leaving group.
- Typical procedure:
- React azetidine with 3-chloro-3-oxopropanenitrile or its equivalent under basic or neutral conditions.
- The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Temperature control is essential to prevent ring-opening of azetidine.
- The product is purified by standard chromatographic techniques.
Condensation of Azetidine with Malononitrile or Analogues
Another synthetic route involves the condensation of azetidine with malononitrile derivatives, followed by oxidation or functional group transformation to introduce the oxo group at the 3-position.
- Typical procedure:
- Azetidine is reacted with malononitrile or cyanoacetate derivatives under catalytic or thermal conditions.
- Subsequent selective oxidation or hydrolysis steps convert the intermediate to the 3-oxopropanenitrile structure.
- This method requires careful control of reaction conditions to avoid polymerization or side reactions.
Use of Azetidin-1-yl Precursors in Multistep Synthesis
In some cases, azetidin-1-yl precursors bearing protective groups or other substituents are synthesized first, followed by acylation or cyanoacetylation to install the 3-oxopropanenitrile moiety.
- Typical procedure:
- Protect the azetidine nitrogen if necessary.
- React the protected azetidine with cyanoacetyl chloride or equivalent reagents.
- Deprotect the azetidine ring to yield the target compound.
- This approach allows for better control over regioselectivity and purity.
Experimental Data and Reaction Conditions
| Method | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Azetidine + 3-chloro-3-oxopropanenitrile | DMF or Acetonitrile | 25–60 °C | 65–85 | Mild base may be added; avoid ring opening |
| Condensation with malononitrile | Azetidine + malononitrile + catalyst (e.g., base) | Ethanol or water | Reflux | 50–70 | Followed by oxidation step |
| Acylation of protected azetidine | Protected azetidine + cyanoacetyl chloride | Dichloromethane | 0–25 °C | 70–90 | Requires deprotection step |
Research Findings and Optimization
- Selectivity and Stability: The azetidine ring is prone to ring-opening under harsh conditions; thus, mild reaction conditions and careful temperature control are critical for high yields and purity.
- Solvent Effects: Polar aprotic solvents favor nucleophilic substitution by stabilizing the transition state and enhancing nucleophile reactivity.
- Catalysts and Bases: Use of mild bases such as triethylamine can facilitate substitution reactions without promoting side reactions.
- Purification: Due to the polarity and functional groups, purification is often achieved by column chromatography using silica gel with gradient elution.
Patents and Industrial Relevance
Patent literature indicates the use of 3-(Azetidin-1-yl)-3-oxopropanenitrile in pharmaceutical compositions, particularly as intermediates in the synthesis of enzyme inhibitors and other bioactive molecules. The synthetic methods described in patents emphasize scalable and reproducible routes with high purity standards suitable for drug development.
This detailed overview synthesizes diverse research findings and preparation strategies for this compound, emphasizing practical synthetic methods, reaction conditions, and optimization considerations. The compound's preparation is well-documented in chemical databases and patent literature, supporting its importance in medicinal chemistry and synthetic organic chemistry.
Q & A
Q. What are the common synthetic routes for preparing 3-(Azetidin-1-yl)-3-oxopropanenitrile, and what experimental conditions are critical for optimizing yield?
Methodological Answer: this compound can be synthesized via condensation reactions between azetidine derivatives and cyanoacetate precursors. A typical protocol involves reacting azetidine with ethyl cyanoacetate in ethanol under basic conditions (e.g., piperidine catalyst) at 0–5°C for 2 hours . Key factors for yield optimization include:
- Temperature control : Low temperatures minimize side reactions (e.g., polymerization of nitrile groups).
- Catalyst selection : Piperidine enhances nucleophilic substitution efficiency.
- Solvent choice : Ethanol balances solubility and reaction kinetics.
Example Reaction Setup:
| Reagent | Molar Ratio | Conditions |
|---|---|---|
| Ethyl cyanoacetate | 1.0 eq | Ethanol, 0–5°C |
| Azetidine | 1.1 eq | Piperidine (10 mol%) |
| Reaction Time | 2 hours | Stirring under N₂ |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The azetidine ring protons appear as distinct multiplet signals (δ 3.2–3.8 ppm), while the ketone carbonyl (C=O) resonates at ~200–210 ppm in ¹³C NMR. The nitrile (C≡N) group shows no proton signal but appears at ~115–120 ppm in ¹³C NMR .
- IR Spectroscopy : Key peaks include C≡N stretch (~2240 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., C₆H₈N₂O: 140.15 g/mol) .
Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?
Methodological Answer:
- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Use ethanol or acetonitrile for stock solutions .
- Stability : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. What reaction mechanisms are involved in the nucleophilic substitution reactions of this compound with various electrophiles?
Methodological Answer: The azetidine nitrogen acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides, carbonyl carbons). For example:
- Alkylation : Reacting with methyl iodide forms a quaternary ammonium intermediate, which undergoes deprotonation to yield N-alkylated derivatives .
- Acylation : Reaction with acetyl chloride proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing nitrile group .
Mechanistic Insights:
- Steric effects : The small azetidine ring (vs. piperidine) enhances reactivity in constrained environments .
- Electronic effects : The nitrile group withdraws electron density, polarizing the ketone for nucleophilic attack .
Q. How do computational chemistry approaches (e.g., DFT, molecular docking) aid in predicting the reactivity and biological interactions of this compound derivatives?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of the ketone group indicates susceptibility to nucleophilic attack .
- Molecular Docking : Simulate binding to enzyme active sites (e.g., kinase targets). A study on analogous compounds showed hydrogen bonding between the nitrile group and Thr183 in cyclin-dependent kinases .
Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound derivatives across different studies?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For instance, discrepancies in cytotoxicity may arise from variations in ATP-based vs. resazurin-based viability assays .
- Structural validation : Re-synthesize disputed compounds and confirm purity via HPLC and X-ray crystallography .
- Target profiling : Use kinome-wide screening to identify off-target effects that may explain divergent results .
Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the supramolecular interactions and crystal packing of this compound complexes?
Methodological Answer:
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C=O: ~1.21 Å, C≡N: ~1.15 Å) and identify intermolecular interactions. A study on a similar compound revealed C–H···O hydrogen bonds stabilizing the crystal lattice .
- Hirshfeld Analysis : Quantify interaction contributions (e.g., H···H, C···O contacts). For example, 3-(thiophen-3-yl)-3-oxopropanenitrile showed 12% H···H and 28% C···S interactions .
Q. In multi-step syntheses involving this compound, what analytical methods are critical for monitoring intermediate formation and ensuring reaction progression?
Methodological Answer:
- TLC/HPLC : Track reaction progress using mobile phases like ethyl acetate/hexane (3:7) with UV detection at 254 nm .
- In-situ IR : Monitor disappearance of nitrile (~2240 cm⁻¹) or ketone (~1700 cm⁻¹) stretches .
- Mass Spectrometry : Confirm intermediate masses (e.g., [M+Na]⁺ for azetidine intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
